molecular formula C9H7FN2 B3042290 3-(4-Fluorophenyl)-3-aminoacrylonitrile CAS No. 55330-46-6

3-(4-Fluorophenyl)-3-aminoacrylonitrile

Cat. No. B3042290
CAS RN: 55330-46-6
M. Wt: 162.16 g/mol
InChI Key: ORPYPQORYFJOFC-UITAMQMPSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Fluorophenyl)-3-aminoacrylonitrile” would depend on its specific molecular structure. For example, its solubility, melting point, and boiling point would be determined by the nature of its chemical bonds and the groups present in the molecule .

Scientific Research Applications

Antitumor Activity

(Z)-3-Amino-3-(4-fluorophenyl)acrylonitrile: has been investigated for its potential as an antitumor agent. Researchers synthesized a series of 2-(1H-indol-2-yl)-3-acrylonitrile derivatives , including this compound, and evaluated their activities against approximately 60 human tumor cell lines. Notably, compounds like 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile (5c) exhibited remarkable growth inhibition potency against various tumor cell lines, making them promising candidates for further study .

Antimicrobial Properties

The same class of compounds was also assessed for their antibacterial and antifungal activities. Among them, 2-(1H-indol-2-yl)-3-(1H-pyrrol-2-yl)acrylonitrile (2x) demonstrated potent antimicrobial activity. This compound could serve as a lead structure for developing novel antimicrobial agents .

Flame Retardancy and Dielectric Enhancement

In a different context, a fluorine-containing derivative, benzyl(4-fluorophenyl)phenylphosphine oxide (BFPPO) , was used to improve the flame retardancy and dielectric properties of epoxy resin (EP). This application highlights the compound’s versatility beyond biological contexts .

Crystallography and Non-Covalent Interactions

The crystal structure of (Z)-3-Amino-3-(4-fluorophenyl)acrylonitrile has been confirmed experimentally. Hirshfeld surface analysis revealed non-covalent interactions responsible for its crystal packing. Additionally, density functional theory (DFT) calculations demonstrated the compound’s high stability .

Inhibitors of Tyrosinase Enzyme

Researchers leveraged the 3-chloro-4-fluorophenyl motif to identify inhibitors of the tyrosinase enzyme. Although not directly related to the compound, this example showcases the broader impact of similar chemical fragments in drug discovery .

Novel Derivatives and Medicinal Applications

Carboxylates, including derivatives of 4-fluoroaniline, have diverse applications. While not specific to this compound, it’s worth noting that carboxylic acids play essential roles in biochemistry, catalysis, and medicinal chemistry. Examples include antibiotics, antioxidants, and anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of “3-(4-Fluorophenyl)-3-aminoacrylonitrile” would depend on its specific use. For example, if it’s used as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with “3-(4-Fluorophenyl)-3-aminoacrylonitrile” would depend on its specific properties. For example, if it’s a volatile compound, it may pose inhalation risks. If it’s a reactive compound, it may pose risks related to chemical burns or reactions .

Future Directions

The future directions for research on “3-(4-Fluorophenyl)-3-aminoacrylonitrile” would depend on its potential applications. For example, if it has pharmaceutical potential, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

properties

IUPAC Name

(Z)-3-amino-3-(4-fluorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-5H,12H2/b9-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPYPQORYFJOFC-UITAMQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=CC#N)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=C/C#N)/N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-Amino-3-(4-fluorophenyl)acrylonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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